An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,4-Dinitro-5-fluoroanisole
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,4-Dinitro-5-fluoroanisole
Introduction and Strategic Overview
2,4-Dinitro-5-fluoroanisole is a highly functionalized aromatic compound featuring a methoxy group, a fluorine atom, and two nitro groups strategically positioned on a benzene ring. While specific literature on the 2,4-dinitro-5-fluoro isomer is sparse, its chemical persona can be expertly extrapolated from its constituent functional groups and data from closely related analogues such as 2,4-dinitroanisole (DNAN) and 1-fluoro-2,4-dinitrobenzene (DNFB).
This guide provides a technical deep-dive into the predicted properties, synthesis, reactivity, and strategic applications of 2,4-Dinitro-5-fluoroanisole, particularly as a versatile building block in medicinal chemistry and drug discovery. The presence of two strongly electron-withdrawing nitro groups renders the aromatic ring electron-deficient, activating it for nucleophilic aromatic substitution (SNAr). The fluorine atom, being a highly effective leaving group in such systems, makes this molecule a potent electrophilic scaffold for introducing the dinitro-fluoro-anisole moiety into target structures.
The strategic incorporation of fluorine is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] This guide will, therefore, treat 2,4-Dinitro-5-fluoroanisole not merely as a static chemical entity, but as a dynamic tool for molecular innovation.
Physicochemical and Structural Properties
Direct experimental data for 2,4-Dinitro-5-fluoroanisole is not widely published. However, we can establish a reliable profile by referencing the parent compound, 2,4-dinitroanisole (DNAN).[3][4] The addition of a fluorine atom will increase the molecular weight and is expected to have a modest impact on its melting point and density.
Table 1: Predicted and Reference Physicochemical Properties
| Property | 2,4-Dinitroanisole (DNAN) [Reference] | 2,4-Dinitro-5-fluoroanisole [Predicted] | Rationale for Prediction |
| CAS Number | 119-27-7[4] | 394-18-3[5] | Identified from chemical supplier database. |
| Molecular Formula | C₇H₆N₂O₅[4] | C₇H₅FN₂O₅ | Addition of one fluorine and removal of one hydrogen. |
| Molecular Weight | 198.13 g/mol [4] | 216.12 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow granular crystals or needles[3] | Pale yellow crystalline solid | Expected to be similar to DNAN and other nitroaromatics. |
| Melting Point | 94-96 °C[6] | ~90-105 °C | Fluorine may slightly alter crystal lattice energy. |
| Solubility | Very slightly soluble in water; soluble in ethanol, acetone, benzene.[7][8] | Very slightly soluble in water; soluble in common organic solvents (e.g., acetone, DMSO, DMF). | Polarity is similar to DNAN; solubility profile should be comparable. |
| Density | ~1.34 g/cm³[3] | ~1.4-1.5 g/cm³ | The heavier fluorine atom will increase density over DNAN. |
Synthesis and Characterization Workflow
The most logical and field-proven approach to synthesizing 2,4-Dinitro-5-fluoroanisole is via nucleophilic aromatic substitution, leveraging a readily available precursor.
Proposed Synthetic Protocol: Methoxylation of 1,5-Difluoro-2,4-dinitrobenzene
The causality behind this choice rests on the high activation of the aromatic ring by the two nitro groups. In 1,5-difluoro-2,4-dinitrobenzene, both fluorine atoms are activated as leaving groups. Treatment with one equivalent of sodium methoxide at controlled temperatures allows for a selective monosubstitution. Using a polar aprotic solvent like DMF or DMSO is critical as it effectively solvates the sodium cation, liberating a highly nucleophilic methoxide anion.
Step-by-Step Methodology:
-
Reactor Preparation: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: The flask is charged with 1,5-difluoro-2,4-dinitrobenzene (1.0 eq) and anhydrous dimethylformamide (DMF).
-
Nucleophile Preparation: In a separate flask, sodium methoxide (1.0 eq) is prepared by the careful addition of sodium metal to anhydrous methanol, followed by removal of excess methanol under reduced pressure. The resulting sodium methoxide is then dissolved in anhydrous DMF.
-
Reaction Execution: The sodium methoxide solution is transferred to the dropping funnel and added dropwise to the stirred solution of 1,5-difluoro-2,4-dinitrobenzene at 0°C over 30 minutes.
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Monitoring and Quenching: The reaction is monitored by Thin Layer Chromatography (TLC). Upon consumption of the starting material, the reaction is carefully quenched by pouring it into ice-cold water.
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Workup and Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from ethanol to yield 2,4-Dinitro-5-fluoroanisole.
Caption: Proposed workflow for the synthesis of 2,4-Dinitro-5-fluoroanisole.
Spectroscopic Characterization
Authenticating the structure of the synthesized product is paramount. The following spectroscopic signatures would be expected:
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¹H NMR: The aromatic region would display two doublets. The proton at C6 (ortho to the methoxy group) would appear further upfield due to the electron-donating nature of -OCH₃. The proton at C3 (ortho to a nitro group and meta to the methoxy group) would be significantly downfield. Both signals would show coupling to the fluorine atom (³JH-F). The methoxy group would present as a singlet around 3.9-4.1 ppm.
-
¹³C NMR: The carbon attached to the fluorine (C5) would show a large one-bond coupling constant (¹JC-F). The carbons bearing the nitro groups (C2, C4) would be deshielded and appear downfield. The methoxy carbon would appear around 55-60 ppm.
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IR Spectroscopy: Characteristic peaks would include strong absorbances for the asymmetric and symmetric stretching of the NO₂ groups (~1530 and ~1350 cm⁻¹), C-F stretching (~1200-1100 cm⁻¹), and C-O stretching of the anisole system (~1250 and ~1020 cm⁻¹).
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 216.12, corresponding to the molecular weight of the compound.
Reactivity and Mechanistic Insights
The core reactivity of 2,4-Dinitro-5-fluoroanisole is dominated by Nucleophilic Aromatic Substitution (SNAr) .
The Principle of SNAr Activation
The two nitro groups are powerful electron-withdrawing groups that operate through both inductive (-I) and resonance (-M) effects. They strongly polarize the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles. The fluorine atom at the C5 position is an excellent leaving group in this activated system. This is because fluorine is highly electronegative, polarizing the C-F bond, and its small size allows for efficient stabilization of the intermediate Meisenheimer complex without steric hindrance.
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro groups. This delocalization is the key stabilizing factor that makes the reaction feasible. In the second step, the leaving group (fluoride) is eliminated, restoring the aromaticity of the ring.
This high reactivity makes 2,4-Dinitro-5-fluoroanisole a superior substrate for SNAr compared to its chloro- or bromo-analogs, positioning it as a valuable reagent for constructing complex molecules.[9]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Applications in Drug Development
The fluoroanisole motif is of significant interest in medicinal chemistry.[10] Fluorine substitution can block sites of metabolic oxidation, thereby increasing a drug's half-life.[11] It can also modulate the pKa of nearby functional groups and increase lipophilicity, which can enhance membrane permeability and target binding.[2]
2,4-Dinitro-5-fluoroanisole serves as a powerful scaffold for introducing this valuable pharmacophore. For example, it can react with various nucleophiles (amines, thiols, alcohols) present in other complex molecules to rapidly build libraries of potential drug candidates. The dinitro-activated system provides a reliable and high-yielding conjugation point. The nitro groups themselves can later be chemically modified (e.g., reduced to amines) to provide further points for molecular diversification.
Safety and Handling Protocols
Core Hazards:
-
Toxicity: Assumed to be harmful or toxic if swallowed, inhaled, or absorbed through the skin. Nitroaromatic compounds can induce methemoglobinemia.[13]
-
Irritation: Expected to be a severe irritant to the skin, eyes, and respiratory tract.
-
Sensitization: May cause allergic skin reactions (dermatitis), similar to the known sensitizer DNFB.[12]
-
Explosive Potential: While DNAN itself is a low-sensitivity explosive, dinitro compounds should always be handled with care and protected from shock, friction, and high temperatures.[3][8]
Mandatory Handling Procedures:
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or butyl rubber gloves are required. Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield must be worn.
-
Lab Coat: A flame-retardant lab coat must be worn and kept buttoned.
-
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sources of ignition, and incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
References
-
Fluorine in Drug Design: A Case Study With Fluoroanisoles. PubMed. [Link]
-
2,4-Dinitroanisole. Wikipedia. [Link]
-
2,4 DinitroAnisole (DNAN, 1-Methoxy-2,4-dinitrobenzene). Sihauli Chemicals. [Link]
-
2,4 DinitroAnisole (DNAN) - High Purity, Affordable Pricing. Laboratory Chemicals. [Link]
-
2,4-Dinitroanisole | C7H6N2O5 | CID 8385. PubChem. [Link]
-
Characterisation of 2,4-Dinitroanisole: An Ingredient for Use in Low Sensitivity Melt Cast Formulations. SciSpace. [Link]
-
1-Fluoro-5-methoxy-2,4-dinitrobenzene | 394-18-3. Pharmaffiliates. [Link]
-
The reaction of 2,4-dinitrofluorobenzene with nucleotides. RSC Publishing. [Link]
-
1-Fluoro-2,4-dinitrobenzene. Wikipedia. [Link]
-
The SNAr reaction of 2,4-dinitrofluorobenzene (DNFB) with HO. ResearchGate. [Link]
-
Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF. ResearchGate. [Link]
- Method for continuously synthesizing 2,4-dimitroanisole.
-
Synthesis and Applications of 2,4-Dibromo-5-fluoroanisole. Moleqube. [Link]
-
Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]
-
Fluorine in drug discovery: Role, design and case studies. Fluorine in drug discovery: Role, design and case studies. [Link]
-
5-Fluoro-2-nitroanisole | C7H6FNO3 | CID 2779250. PubChem. [Link]
- Synthetic process for 2,4-dinitroanisole.
-
2,4-Dinitroanisole - Hazardous Agents. Haz-Map. [Link]
-
Review of the Essential Characteristics of 2,4-Dinitroanisole. Biblioteka Nauki. [Link]
-
Characterisation of 2,4-dinitroanisole: an ingredient for use in low sensitivity melt cast formulations. ResearchGate. [Link]
Sources
- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. 2,4-Dinitroanisole - Wikipedia [en.wikipedia.org]
- 4. 2,4-Dinitroanisole | C7H6N2O5 | CID 8385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 7. sihaulichemicals.net [sihaulichemicals.net]
- 8. scispace.com [scispace.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,4-DINITROFLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. 2,4-Dinitroanisole - Hazardous Agents | Haz-Map [haz-map.com]
